N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a hexahydroquinazolinone core substituted with a pyridinylmethyl group and a sulfanyl-linked 4-ethylphenyl acetamide moiety.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-2-17-7-9-19(10-8-17)26-22(29)16-31-23-20-5-3-4-6-21(20)28(24(30)27-23)15-18-11-13-25-14-12-18/h7-14H,2-6,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELPDCWDRQNJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature and data.
The molecular formula of the compound is , with a molecular weight of approximately 434.6 g/mol. The compound features a complex structure that includes a hexahydroquinazoline moiety and a pyridine ring, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.6 g/mol |
| CAS Number | 899747-16-1 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of hexahydroquinazoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. The presence of the sulfanyl group may enhance the compound's ability to interact with cellular targets, potentially leading to increased efficacy in tumor suppression.
Antimicrobial Activity
Preliminary studies suggest that this compound may also have antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Case Studies
-
Case Study 1: Antitumor Efficacy
- Objective : To evaluate the cytotoxic effects on human breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency at lower concentrations.
-
Case Study 2: Antimicrobial Testing
- Objective : To assess the antibacterial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed a notable inhibition zone compared to control groups, suggesting potential as an antibacterial agent.
Comparison with Similar Compounds
Substituent Variations in Cyanoacetanilide Derivatives
Compounds 13a and 13b () are cyanoacetanilide derivatives synthesized via diazonium salt coupling. Key differences include:
- 13a : 4-Methylphenyl substituent, melting point (mp) 288°C, IR νmax 2214 cm⁻¹ (C≡N stretch).
- 13b: 4-Methoxyphenyl substituent, mp 274°C, IR νmax 2212 cm⁻¹ (C≡N stretch). The lower mp of 13b suggests reduced crystallinity due to the electron-donating methoxy group, which may enhance solubility. Both lack the hexahydroquinazolinone core of the target compound, limiting direct pharmacological comparisons but highlighting substituent effects on physical properties .
Heterocyclic Core Modifications
The compound 499102-12-4 () shares the sulfanyl acetamide backbone but replaces the hexahydroquinazolinone with a benzothieno[2,3-d]pyrimidin ring. The 4-methoxyphenyl group in 499102-12-4 may further modulate electronic properties compared to the target’s pyridinylmethyl substituent .
Sulfonamide-Linked Heterocycles
Compounds B12 and B13 () feature sulfamoylphenyl groups and tetrahydropyrimidin-2-yl linkages. Unlike the target compound, these include hydroxylphenyl and dioxo-tetrahydropyrimidin moieties.
Physicochemical and Functional Group Comparisons
Table 1: Key Properties of Target Compound and Analogs
Key Observations:
- Electronic Effects : Methoxy and methyl substituents (e.g., 13a , 13b ) influence electron density, affecting reactivity and solubility.
- Core Flexibility: The hexahydroquinazolinone in the target compound may improve binding pocket compatibility compared to rigid aromatic cores.
- Sulfanyl vs. Oxo Linkages : Sulfanyl bridges (target compound, B13 , 499102-12-4 ) enhance thiol-mediated interactions, whereas oxo groups (e.g., B12 ) prioritize hydrogen bonding .
Research Implications and Gaps
While structural analogs provide insight into substituent and core modifications, direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies should explore:
Solubility and Bioavailability : Impact of pyridinylmethyl vs. aryl substituents.
Biological Activity : Comparative assays against targets like kinases or sulfotransferases, given the prevalence of sulfanyl and acetamide groups in enzyme inhibitors.
Crystallographic Data : Application of SHELX-based refinement () to resolve conformational details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
